REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12](I)[CH:11]=3)=[N:7][C:6]=2[CH:18]=1.[Cu](C#N)[C:20]#[N:21]>CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([C:20]#[N:21])[CH:11]=3)=[N:7][C:6]=2[CH:18]=1
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Name
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|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)I)C1
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Name
|
|
Quantity
|
3.65 g
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Type
|
reactant
|
Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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The residue was stirred in water (50 ml) for 30 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 6 hrs
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
|
the solvent removed under vacuum
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Type
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EXTRACTION
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Details
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the product extracted with ethyl acetate (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from ethanol
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Type
|
CUSTOM
|
Details
|
to give a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)C#N)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |